

An In-depth Technical Guide to the LRRK2 Inhibitor LRRK2-IN-1

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Compound of Interest		
Compound Name:	LRRK2-IN-16	
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To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on LRRK2-IN-1: A Core Reference for LRRK2 Inhibition Studies

Executive Summary

Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease, with mutations in the LRRK2 gene representing a significant cause of both familial and sporadic forms of the disease. Consequently, the development of potent and selective LRRK2 inhibitors is a primary focus of therapeutic research. This document provides a detailed technical overview of LRRK2-IN-1, a foundational small molecule inhibitor used extensively in the study of LRRK2 biology. Due to the limited public availability of detailed scientific data for "LRRK2-IN-16," this guide focuses on the well-characterized and structurally related compound LRRK2-IN-1 as a representative tool for LRRK2 research. This guide includes its chemical properties, mechanism of action, quantitative biological data, detailed experimental protocols, and visualizations of relevant signaling pathways to support ongoing research and development efforts.

LRRK2-IN-1: Chemical Identity and Properties

LRRK2-IN-1 is a potent and selective, ATP-competitive inhibitor of LRRK2 kinase activity. Its chemical details are pivotal for its application in experimental settings.



Compound Name: LRRK2-IN-1

• CAS Number: 1234480-84-2[1][2][3][4]

• Molecular Formula: C31H38N8O3[2][3]

Molecular Weight: 570.69 g/mol

• IUPAC Name: 2-((2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl)phenyl)amino)-5,11-dimethyl-5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][5] [6]diazepin-6-one[2]

• Chemical Structure:

(Image Source: PubChem CID 46843906)

Mechanism of Action and Biological Activity

LRRK2-IN-1 functions as a Type I kinase inhibitor, binding to the ATP pocket of the LRRK2 kinase domain. This competitive inhibition prevents the phosphorylation of LRRK2 substrates. A key cellular consequence of LRRK2-IN-1 treatment is the dephosphorylation of LRRK2 at autophosphorylation sites, such as Ser910 and Ser935. This dephosphorylation event disrupts the interaction between LRRK2 and 14-3-3 proteins, which is a critical aspect of its cellular regulation[1][3][7].



The primary downstream effect of LRRK2 kinase activity is the phosphorylation of a subset of Rab GTPases, which are key regulators of vesicular trafficking[8][9][10]. By inhibiting LRRK2, LRRK2-IN-1 prevents the phosphorylation of these Rab proteins, thereby modulating cellular processes such as autophagy and lysosomal function[11][12].

Quantitative Data Presentation

The following tables summarize the in vitro and cellular potency of LRRK2-IN-1.

Table 1: In Vitro Biochemical Potency of LRRK2-IN-1

Target Enzyme	Assay Type	IC ₅₀ (nM)	K_d_ (nM)	Reference
LRRK2 (Wild- Type)	Kinase Assay	13	20	[1][13][14]
LRRK2 (G2019S Mutant)	Kinase Assay	6	11	[1][13][14]
DCLK2	Kinase Assay	45	16	[1][13]
MAPK7	Kinase Assay	160 (EC ₅₀)	28	[1][13]

Table 2: Cellular Activity of LRRK2-IN-1

Cell Line	LRRK2 Variant	Cellular Readout	IC ₅₀ (μΜ)	Reference
HEK293	Wild-Type	pLRRK2 (Ser935)	0.17	[3]
HEK293	G2019S Mutant	pLRRK2 (Ser935)	0.04	[3]
SH-SY5Y	Endogenous	pLRRK2	1-3	[13]
AsPC-1	Endogenous	Tumor Growth	Not Applicable	[1]

Table 3: In Vitro Binding Affinity of [3H]LRRK2-IN-1



Tissue	K_d_ (nM)	B_max_ (pmol/mg protein)	IC₅₀ (nM) of unlabeled LRRK2-IN-1	Reference
Rat Kidney	26 ± 3	6.4 ± 0.04	40 ± 4	[14]
Rat Brain Striatum	43 ± 8	2.5 ± 0.03	65 ± 3	[14]
Human Brain Striatum	48 ± 2	0.73 ± 0.01	73 ± 6	[14]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of findings.

In Vitro LRRK2 Kinase Inhibition Assay (Radiometric)

This protocol outlines the determination of the IC₅₀ value of LRRK2-IN-1 against recombinant LRRK2 using a radiometric assay.

Materials:

- Recombinant human LRRK2 (Wild-Type or G2019S mutant)
- Myelin Basic Protein (MBP) as a generic substrate[5][15]
- [y-32P]ATP
- Kinase Assay Buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)
- LRRK2-IN-1 stock solution in DMSO
- SDS-PAGE gels and electrophoresis apparatus
- Phosphorimager

Procedure:



- Prepare a reaction mixture containing the LRRK2 enzyme and MBP in the kinase assay buffer.
- Add varying concentrations of LRRK2-IN-1 (typically in a serial dilution) or DMSO as a vehicle control to the reaction mixture.
- Pre-incubate the enzyme and inhibitor for 10-20 minutes at 30°C.
- Initiate the kinase reaction by adding [y-32P]ATP to a final concentration of 0.1 mM.
- Incubate the reaction for 30-60 minutes at 30°C.
- Stop the reaction by adding 2X Laemmli sample buffer.
- Separate the proteins via SDS-PAGE.
- Dry the gel and expose it to a phosphor screen.
- Quantify the radioactive signal corresponding to the phosphorylated MBP using a phosphorimager.
- Calculate the percentage of inhibition for each concentration of LRRK2-IN-1 relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.

Cellular LRRK2 Dephosphorylation Assay (Western Blot)

This cell-based assay measures the ability of LRRK2-IN-1 to induce the dephosphorylation of LRRK2 at key serine residues.

Materials:

- HEK293 cells stably expressing LRRK2 (Wild-Type or G2019S)
- Cell culture reagents
- LRRK2-IN-1 stock solution in DMSO
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors



- Primary antibodies: anti-pSer935-LRRK2, anti-total LRRK2
- HRP-conjugated secondary antibody
- ECL substrate and imaging system

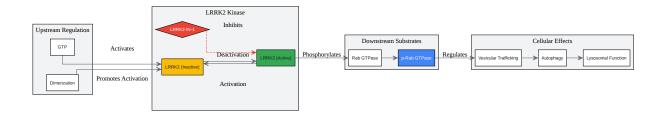
Procedure:

- Plate the HEK293 cells and allow them to adhere overnight.
- Treat the cells with a range of concentrations of LRRK2-IN-1 or DMSO for 1-2 hours.
- Wash the cells with ice-cold PBS and lyse them in the lysis buffer.
- Clarify the lysates by centrifugation.
- Determine the protein concentration of the lysates using a BCA assay.
- Perform Western blot analysis:
 - Separate equal amounts of protein lysate by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane and probe with primary antibodies against pSer935-LRRK2 and total LRRK2.
 - Incubate with an HRP-conjugated secondary antibody.
 - Visualize the bands using an ECL substrate.
- Quantify the band intensities and normalize the pSer935-LRRK2 signal to the total LRRK2 signal.
- Plot the normalized phosphorylation levels against the LRRK2-IN-1 concentration to determine the cellular IC₅₀.



Mandatory Visualizations: Signaling Pathways and Workflows

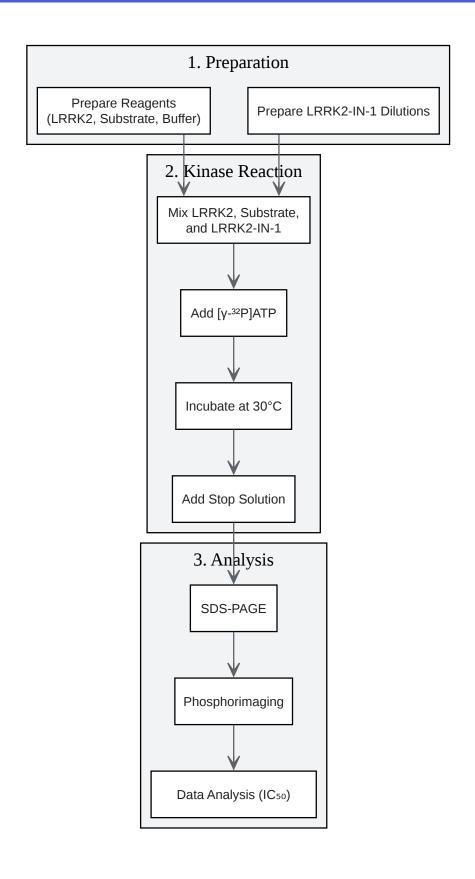
The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and experimental workflows related to LRRK2 and its inhibition by LRRK2-IN-1.



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Caption: LRRK2 signaling and inhibition by LRRK2-IN-1.





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Caption: Workflow for an in vitro LRRK2 kinase inhibition assay.



This guide provides a foundational understanding of LRRK2-IN-1, a key tool compound in the study of LRRK2. The provided data and protocols are intended to facilitate further research into the roles of LRRK2 in health and disease and to aid in the development of novel therapeutics for Parkinson's disease and other LRRK2-associated disorders.

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